
4-Bromofuran-2-one
Overview
Description
4-Bromofuran-2(5H)-one is a brominated furanone compound with the molecular formula C4H3BrO2 It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromofuran-2(5H)-one can be synthesized through several methods. One common approach involves the bromination of furan-2(5H)-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production of 4-Bromofuran-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromofuran-2(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction Reactions: The compound can be reduced to form 4-bromo-2,5-dihydrofuran.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: 4-Amino-2(5H)-furanone, 4-thio-2(5H)-furanone.
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-Bromo-2,5-dihydrofuran.
Scientific Research Applications
4-Bromofuran-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromofuran-2-one involves its interaction with molecular targets such as enzymes and receptors. In the context of quorum sensing inhibition, it interferes with the signaling pathways regulated by acyl-homoserine lactones (acyl-HSLs), thereby inhibiting gene expression and biofilm formation in bacteria . The exact molecular targets and pathways may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-furaldehyde: Another brominated furan derivative with similar chemical properties but different reactivity due to the presence of an aldehyde group.
2-Bromofuran-4-carboxylic acid: Contains a carboxylic acid group, making it more acidic and reactive in different chemical environments.
Uniqueness
4-Bromofuran-2(5H)-one is unique due to its specific bromination at the 4-position, which imparts distinct reactivity and potential for selective chemical transformations. Its ability to inhibit quorum sensing in bacteria also sets it apart from other brominated furan derivatives.
Properties
IUPAC Name |
3-bromo-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO2/c5-3-1-4(6)7-2-3/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSKFTFPHAXZSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472763 | |
Record name | 4-bromo-5H-furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56634-50-5 | |
Record name | 4-bromo-5H-furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-bromofuran-2(5H)-one in the synthesis of Cleviolide?
A1: 4-bromofuran-2(5H)-one serves as a crucial building block in the synthesis of Cleviolide. [] It reacts with the organotin derivative (1-tributylstannyl-4-methyl-1-trimethylsilylpent-3-en-1-yne) in a palladium-catalyzed reaction. This reaction leads to the formation of a key intermediate that is further transformed into Cleviolide. This highlights the importance of 4-bromofuran-2(5H)-one in constructing the complex ring structure of Cleviolide.
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